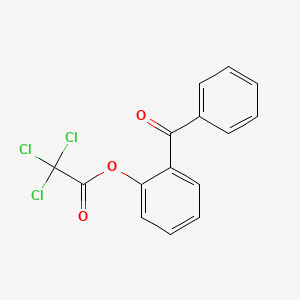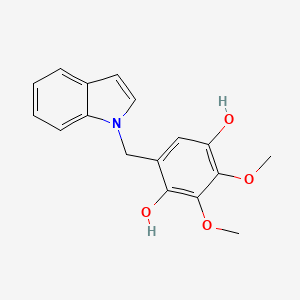![molecular formula C15H26Cl3NSi B14256235 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole CAS No. 473937-60-9](/img/structure/B14256235.png)
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to an undecyl chain, which is further connected to a pyrrole ring. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic moieties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole typically involves a multi-step process. One common method includes the hydrosilylation of 10-undecen-1-yl-2-bromo-2-methylpropionate with trichlorosilane in the presence of Karstedt’s catalyst. The reaction is carried out under an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The trichlorosilyl group can be reduced to form silane derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biological surfaces to enhance biocompatibility and reduce fouling.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications, where the compound imparts desired chemical and physical properties to the substrate.
Vergleich Mit ähnlichen Verbindungen
- 11-(Trichlorosilyl)undecyl-2-bromo-2-methylpropanoate
- 11-(Trichlorosilyl)undecyl-2-hydroxy-2-methylpropanoate
Comparison: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts additional reactivity and functionality compared to similar compounds. The pyrrole ring can participate in various chemical reactions, making this compound more versatile for specific applications.
Eigenschaften
CAS-Nummer |
473937-60-9 |
|---|---|
Molekularformel |
C15H26Cl3NSi |
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
trichloro(11-pyrrol-1-ylundecyl)silane |
InChI |
InChI=1S/C15H26Cl3NSi/c16-20(17,18)15-11-7-5-3-1-2-4-6-8-12-19-13-9-10-14-19/h9-10,13-14H,1-8,11-12,15H2 |
InChI-Schlüssel |
PXGHHPHOZWVNAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


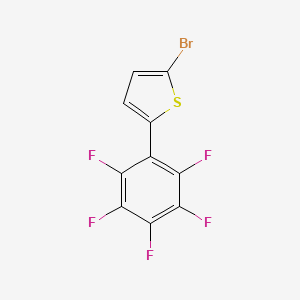
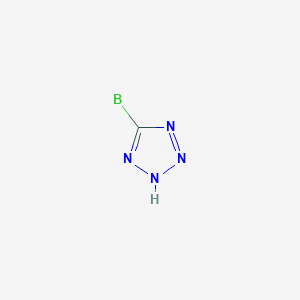
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
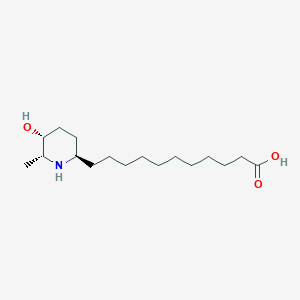
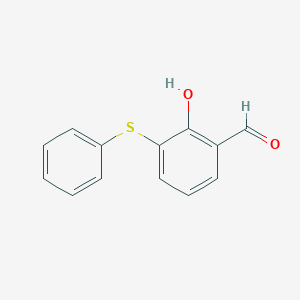
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
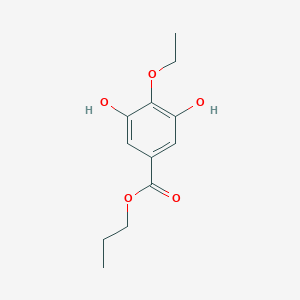
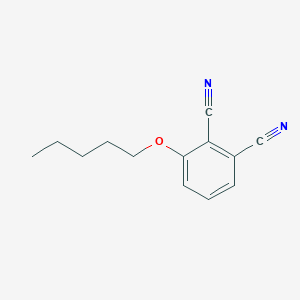
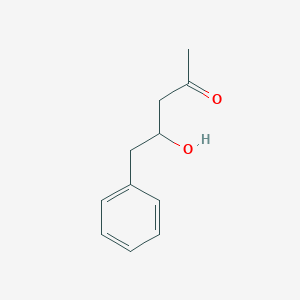
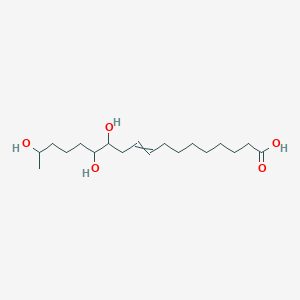
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
